molecular formula C6H8ClN3 B1369507 3-Chloro-N,N-dimethylpyrazin-2-amine CAS No. 54126-45-3

3-Chloro-N,N-dimethylpyrazin-2-amine

Cat. No. B1369507
CAS RN: 54126-45-3
M. Wt: 157.6 g/mol
InChI Key: OYOQJUBQXIJGFR-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the CAS Number: 54126-45-3 . It has a molecular weight of 157.6 and its IUPAC name is N-(3-chloro-2-pyrazinyl)-N,N-dimethylamine .


Synthesis Analysis

The synthesis of 2-Chloro-3-dimethylamino-pyrazine involves the addition of 2,3-dichloro-pyrazine to a 40% strength aqueous solution of dimethylamine . The reaction mixture is then extracted by shaking with ether . The ether extracts are washed with water until neutral, dried over sodium sulphate and evaporated in a waterpump vacuum . The residue is distilled in a waterpump vacuum .


Molecular Structure Analysis

The InChI code for 3-Chloro-N,N-dimethylpyrazin-2-amine is 1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-N,N-dimethylpyrazin-2-amine is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is very soluble with a solubility of 1.76 mg/ml or 0.0112 mol/l .

Scientific Research Applications

Pharmaceutical Research

3-Chloro-N,N-dimethylpyrazin-2-amine is utilized in pharmaceutical research as a chemical intermediate . It serves as a building block in the synthesis of various compounds, including those with potential therapeutic applications. For instance, it can be used to develop novel antifungal agents by incorporating it into larger, more complex molecules that target specific fungal enzymes or pathways.

Antifungal Agent Development

The compound has been explored for its role in the synthesis of 1,2,3-triazoles , which are known for their antifungal properties. These triazole derivatives are evaluated for their effectiveness against fungal pathogens, contributing to the development of new antifungal therapies that can address drug resistance issues.

Computational Chemistry

In silico computational studies often use 3-Chloro-N,N-dimethylpyrazin-2-amine as a reference molecule to understand the binding affinity and interactions of potential drug candidates . Such studies are crucial for predicting the efficacy of new compounds before they are synthesized and tested in vitro or in vivo.

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, particularly in click chemistry . It can be used to create a variety of structurally diverse molecules through reactions such as the Huisgen cycloaddition, which is a cornerstone of click chemistry protocols.

Reference Standards

3-Chloro-N,N-dimethylpyrazin-2-amine is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of pharmaceutical testing . High-quality reference standards are essential for validating the results of chemical analyses and ensuring that pharmaceutical products meet the required purity specifications.

Safety and Hazards

The safety information for 3-Chloro-N,N-dimethylpyrazin-2-amine includes a GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-chloro-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQJUBQXIJGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607851
Record name 3-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethylpyrazin-2-amine

CAS RN

54126-45-3
Record name 3-Chloro-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

74 g of 2,3-dichloro-pyrazine are added dropwise over the course of 15 minutes, whilst stirring, to 350 ml of a 40% strength aqueous solution of dimethylamine. Whilst doing so, the reaction temperature is kept at 30° C. by cooling. When the exothermic reaction has subsided the mixture is stirred for a further 15 hours at room temperature. The reaction mixture is then extracted by shaking with ether. The ether extracts are washed with water until neutral, dried over sodium sulphate and evaporated in a waterpump vacuum. The residue is distilled in a waterpump vacuum. 2-Chloro-3-dimethylamino-pyrazine, boiling point 100°-102° C./10 mm Hg, is thus obtained.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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